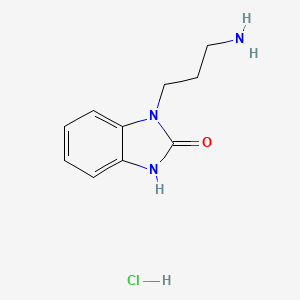

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Übersicht

Beschreibung

The closest compound I found is “1-Aminopyrrolidine” which is a technical grade compound with the empirical formula C4H10N2 · HCl . It’s also known as “1-(3-aminopropyl)pyrrolidine” and has a molecular weight of 122.60 .

Synthesis Analysis

The synthesis of a similar compound, N-(3-aminopropyl)methacrylamide hydrochloride (APMH), involves a surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide . Another method involves taking propane diamine and methacrylic chloride as reactants, using ethyl acetate as a reaction medium, reacting in the presence of Boc amino, and then removing Boc .

Chemical Reactions Analysis

A related compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Physical And Chemical Properties Analysis

The closest compound I found is “1-Aminopyrrolidine” which is a technical grade compound that exists in solid form .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzimidazole derivatives, including structures similar to 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, have been studied for their corrosion inhibitory effects. These compounds demonstrate significant protection efficiency against mild steel corrosion in acidic media by adsorbing onto the steel surface and forming insoluble complexes with ferrous species. The efficiency of corrosion inhibition increases with the increase in the number of benzimidazole segments within the molecules (Tang et al., 2013).

Polymer Stabilization

Amino-compounds, including those related to 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, have been utilized in the synthesis of compounds serving as thermostabilizers for polymers like polypropylene. The process involves the transformation of amino-compounds to their hydrochloride salts, demonstrating the versatility and utility of such compounds in enhancing polymer stability (Aghamali̇yev et al., 2018).

Antimicrobial Activity

New pyridine derivatives synthesized using amino substituted benzothiazoles, which share a core structural similarity to 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, have been evaluated for their antimicrobial properties. These studies demonstrate the potential of benzimidazole-related compounds in serving as bases for developing new antimicrobial agents (Patel & Agravat, 2007).

Analytical Chemistry Applications

Derivatives of benzimidazole, akin to 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, have been explored for their use in analytical chemistry, particularly in the determination of amines in complex mixtures. These compounds facilitate sensitive and selective detection methods, underscoring the chemical utility of benzimidazole derivatives in analytical applications (You et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-aminopropyl)-1H-benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14;/h1-2,4-5H,3,6-7,11H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEBSVLTKMBNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

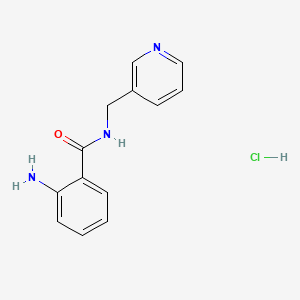

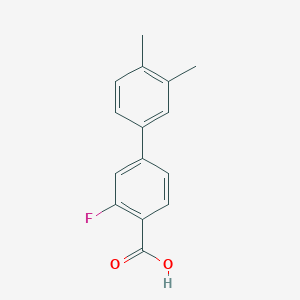

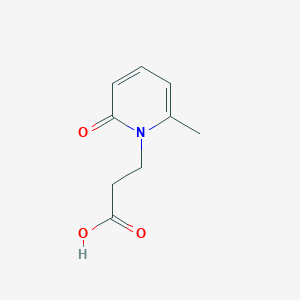

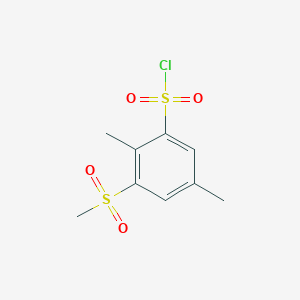

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)